molecular formula C15H21NO B14313170 1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one CAS No. 113437-12-0

1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one

Cat. No.: B14313170
CAS No.: 113437-12-0
M. Wt: 231.33 g/mol
InChI Key: GKWFTGWHVVIQLD-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one is an organic compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a propyl group attached to the azetidinone ring. The presence of these substituents imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable ketone or aldehyde, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted azetidinones.

Scientific Research Applications

1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound’s structural features make it a candidate for drug development and medicinal chemistry research.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

    1-Benzyl-3,3-dimethyl-4-propylazetidin-2-one: shares similarities with other azetidinones, such as 1-benzyl-3,3-dimethylazetidin-2-one and 1-benzyl-4-propylazetidin-2-one.

    Unique Features: The presence of both methyl and propyl groups in this compound distinguishes it from other azetidinones, imparting unique chemical properties and reactivity.

Properties

CAS No.

113437-12-0

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-benzyl-3,3-dimethyl-4-propylazetidin-2-one

InChI

InChI=1S/C15H21NO/c1-4-8-13-15(2,3)14(17)16(13)11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3

InChI Key

GKWFTGWHVVIQLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(=O)N1CC2=CC=CC=C2)(C)C

Origin of Product

United States

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